cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal].cyclo[D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal-N(Me)Val]
Overview
Description
Fusafungine is an antibiotic from Fusarium lateririum, and is used for the treatment of respiratory infections.
Fusafungine is a natural product found in Fusarium tricinctum with data available.
Mechanism of Action
Target of Action
Enniatins, specifically Enniatins A and B, primarily target calcium ion (Ca2+) fluxes and mitochondrial function in cells . They interact with store-operated calcium (SOC) channels and the mitochondrial permeability transition pore (mPTP) . These targets play crucial roles in maintaining cellular homeostasis, particularly in regulating calcium ion levels and mitochondrial function .
Mode of Action
Enniatins A and B have distinct modes of action. Enniatin A causes an acute Ca2+ depletion from intracellular pools and a significant Ca2+ influx from the extracellular media through SOC channels . Both toxins induce the opening of the mPTP .
Biochemical Pathways
Enniatins A and B affect the biochemical pathways related to calcium homeostasis and mitochondrial function . They modulate Ca2+ fluxes, which are tightly regulated by pumps, ion channels, and exchangers in various cellular components such as the plasma membrane, mitochondria, endoplasmic reticulum, nucleus, Golgi apparatus, and endolysosomes . The disruption of these pathways can lead to disturbances in the physiological cation level in the cell .
Pharmacokinetics
It is known that enniatins are secondary metabolites produced by fusarium fungi and have been found as contaminants in several food commodities, particularly in cereal grains .
Result of Action
The action of Enniatins A and B results in significant changes in cellular calcium homeostasis and mitochondrial function . Their effects on Ca2+ fluxes lead to an acute depletion of intracellular Ca2+ pools and changes in mitochondrial Ca2+ fluxes . This disruption in calcium homeostasis can have profound effects on cell viability .
Action Environment
The action of the Enniatin complex can be influenced by environmental factors. For instance, the presence of other mycotoxins can enhance the toxic potential of Enniatins through synergistic effects . Furthermore, the production of Enniatins by Fusarium fungi is influenced by environmental conditions, which can affect the prevalence of these compounds in food commodities .
Biochemical Analysis
Biochemical Properties
The Enniatin complex plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary mechanism of action of the Enniatin complex is mainly due to its ionophoric characteristics . The exact mechanism is still unclear . The Enniatin complex has shown strong hypolipidemic activity in human hepatoma HepG2 cells as a result of the inhibition of ACAT activity, triglyceride biosynthesis, and diminished pool of free fatty acids in the cells .
Cellular Effects
The Enniatin complex has potent cytotoxic activity and has demonstrated this in several mammalian cell lines . It has shown cytotoxic activity, impairment of the cell cycle, the induction of oxidative stress, and changes in mitochondrial membrane permeabilization . It also disturbs the normal cell cycle distribution due to its anti-proliferative effects on several cell types .
Molecular Mechanism
The Enniatin complex exerts its effects at the molecular level through various mechanisms. It is biosynthesized by a multifunctional enzyme, termed enniatin synthetase, and is composed of six residues that alternate between N-methyl amino acids and hydroxy acids . The primary mechanism of action of the Enniatin complex is mainly due to its ionophoric characteristics .
Temporal Effects in Laboratory Settings
It is known that the Enniatin complex has clear cytotoxic effects
Dosage Effects in Animal Models
The effects of the Enniatin complex vary with different dosages in animal models
Metabolic Pathways
The Enniatin complex is involved in various metabolic pathways. It interacts with enzymes and cofactors
Transport and Distribution
The Enniatin complex is transported and distributed within cells and tissues
Properties
IUPAC Name |
(3S,9S,15S)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25?,26?,27?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZMDSVSLSIMSC-OGLSAIDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50912008 | |
Record name | 4,10,16-Trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50912008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393-87-9, 11113-62-5 | |
Record name | Fusafungine [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001393879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enniatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fusafungine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08965 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4,10,16-Trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50912008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fusafungine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does the enniatin complex exert its biological effects? What are the downstream consequences of these interactions?
A: Enniatins function as ionophores, specifically exhibiting affinity for alkali metal, alkaline earth metal, and certain transition metal ions []. They bind these ions, forming complexes with varying stoichiometries (1:1, 2:1, and 3:2 macrocycle:cation ratios) []. This complexation disrupts normal ion gradients across cellular membranes, impacting various cellular processes and potentially leading to toxicity []. While the precise mechanisms of enniatin toxicity are still under investigation, their ionophoric activity is thought to be central to their biological effects.
Q2: Does the structure of enniatin molecules relate to their biological activity? How does the conformation of enniatin complex change in different environments?
A: The structure of enniatin molecules plays a crucial role in their ion-binding properties and, consequently, their biological activity []. Enniatins can adopt two primary spatial conformations: the non-symmetric N3 form prevalent in nonpolar solvents and the symmetric P form favored in polar solvents []. Interestingly, the enniatin backbone consistently adopts the P form when complexed with ions, regardless of the specific ion, complex stoichiometry, or solvent []. This conformational flexibility allows enniatins to "adapt" to ions of different sizes, explaining their broad ion selectivity [].
A: While much research focuses on the potential risks of enniatins as mycotoxins, their biological activity has sparked interest in other applications. For instance, research has investigated the insecticidal activity of enniatin complex against specific insect pests []. This line of inquiry highlights the potential for enniatins to be explored as potential biopesticides, offering a potentially safer alternative to synthetic pesticides.
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